1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine
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Overview
Description
1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine is a complex organic compound that features a furan ring, an ethyl group, and a benzodiazole moiety
Preparation Methods
The synthesis of 1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Attachment of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation, using ethyl halides in the presence of a Lewis acid catalyst.
Formation of the Benzodiazole Moiety: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Final Assembly: The final step involves the coupling of the furan ring with the benzodiazole moiety, typically through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form dihydrofuran derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in organic electronics and as a building block for novel polymers.
Biological Studies: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The furan and benzodiazole rings allow for strong binding interactions with target proteins, enhancing its biological activity.
Comparison with Similar Compounds
1-[1-(Furan-2-yl)ethyl]-2,3-dihydro-1H-1,3-benzodiazol-2-imine can be compared with similar compounds such as:
1-(Furan-2-yl)ethanone: This compound also contains a furan ring but lacks the benzodiazole moiety, making it less complex and potentially less versatile in its applications.
2-(Furan-2-yl)benzimidazole: This compound features a benzimidazole ring instead of a benzodiazole ring, which may result in different biological activities and chemical reactivity.
1-(Furan-2-yl)ethylamine: This simpler compound contains an ethylamine group attached to the furan ring, making it a useful intermediate in organic synthesis but with different properties compared to the benzodiazole derivative.
The uniqueness of this compound lies in its combination of the furan, ethyl, and benzodiazole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(furan-2-yl)ethyl]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9(12-7-4-8-17-12)16-11-6-3-2-5-10(11)15-13(16)14/h2-9H,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSACQGNGOKGVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)N2C3=CC=CC=C3N=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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